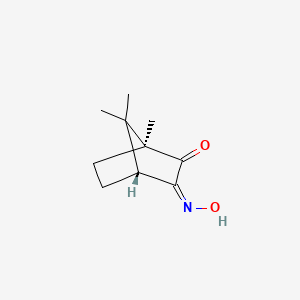
(1S,E)-(-)-Camphorquinone 3-oxime
Descripción general
Descripción
(1S,E)-(-)-Camphorquinone 3-oxime is an organic compound derived from camphorquinone It is characterized by the presence of an oxime functional group attached to the camphorquinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,E)-(-)-Camphorquinone 3-oxime typically involves the reaction of camphorquinone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:
Starting Material: Camphorquinone
Reagent: Hydroxylamine hydrochloride
Solvent: Ethanol or methanol
Reaction Conditions: The reaction mixture is heated under reflux for several hours to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,E)-(-)-Camphorquinone 3-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amines
Substitution: Various substituted oxime derivatives
Aplicaciones Científicas De Investigación
Applications Overview
-
Organic Synthesis
- (1S,E)-(-)-Camphorquinone 3-oxime serves as a chiral auxiliary in asymmetric synthesis. Its unique structure facilitates the creation of complex molecules with high diastereoselectivity.
- It has been utilized in the synthesis of various alkaloids, including bicuculline and corlumine, through the formation of chiral oxazoline auxiliaries which enhance selectivity in reactions involving aldehydes .
-
Photochemical Reactions
- The compound is employed in photochemical applications due to its ability to generate reactive intermediates upon irradiation. This property allows for the enhancement of reaction rates and yields in photochemical transformations .
- Specific studies have shown that camphorquinone derivatives can mediate photochemical processes effectively, making them valuable in synthetic organic chemistry .
-
Medicinal Chemistry
- In medicinal chemistry, this compound has been investigated for its potential biological activities. Its structural features are conducive to binding interactions with biological targets, leading to the development of new therapeutic agents.
- Research indicates that derivatives of camphorquinone exhibit antitumor and antimicrobial properties, suggesting potential applications in drug development .
Case Study 1: Synthesis of Bicuculline
In a study published in The Journal of Organic Chemistry, researchers demonstrated the use of this compound as a chiral auxiliary for synthesizing bicuculline. The process involved stereoselective reactions leading to high yields of the desired product, showcasing the compound's utility in complex molecule construction .
Case Study 2: Photochemical Applications
A study highlighted the role of camphorquinone derivatives in photochemical reactions, where this compound was used to facilitate the generation of reactive radicals under UV light. This method improved reaction efficiency and product yields significantly compared to traditional methods .
Mecanismo De Acción
The mechanism of action of (1S,E)-(-)-Camphorquinone 3-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Camphorquinone: The parent compound, lacking the oxime group.
Camphorquinone 3-hydrazone: Similar structure with a hydrazone group instead of an oxime.
Camphorquinone 3-thiosemicarbazone: Contains a thiosemicarbazone group.
Uniqueness
(1S,E)-(-)-Camphorquinone 3-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
251645-83-7 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(1S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/t6?,10-/m1/s1 |
Clave InChI |
YRNPDSREMSMKIY-PHUNFMHTSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
SMILES isomérico |
C[C@]12CCC(C1(C)C)C(=NO)C2=O |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













